Norethindrone Sulfate Sodium Salt

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Contraceptive Research

Norethindrone Sulfate Sodium Salt is primarily used in contraceptive research . It’s a synthetic progesterone (progestin) that belongs to the 19-nortestosterone derivatives family . For continuous oral contraceptive action, a daily dose of 0.35 mg of norethindrone is recommended .

Hormone Therapy

Norethindrone is commonly used in hormone therapy . It’s used in the treatment of endometriosis, a condition where the endometrial tissue grows outside the uterus causing pain and discomfort .

Sustained Release/Controlled Release (SR/CR) Formulations

Researchers have developed an oral SR/CR Liquid Medicated Formulation (LMF) of norethindrone to enhance its bioavailability and improve patient compliance . The formulation was prepared by solubilizing norethindrone in HP-β-CD and then complexing it with different concentrations of Low Molecular Weight Chitosan (LMWC) .

Nanoparticle Formulations

Norethindrone has been used in the preparation of nanoparticle formulations . These formulations were characterized using different techniques, and the results showed that they were effective in controlling the release of norethindrone for up to 96 hours .

Synthesis of Other Therapeutic Agents

The chemical structure and characteristics of Norethindrone Sulfate Sodium Salt lend themselves to potential applications in the synthesis of other therapeutic agents . This opens up new avenues for exploration and discovery in the pharmaceutical field .

Stability Indicating Methods

Norethindrone is used in the development of stability indicating methods . These methods are used to estimate the impurities of norethindrone in norethindrone acetate and their degradation as per ICH Q2 Guideline .

Mecanismo De Acción

Target of Action

Norethindrone Sulfate Sodium Salt, also known as Norethisterone, is a synthetic second-generation progestin . Its primary targets are the progesterone receptors in the body. These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Norethindrone binds to the progesterone receptors, thereby suppressing ovulation, thickening the cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of the ovum through the fallopian tubes, and altering the endometrium .

Biochemical Pathways

The binding of Norethindrone to progesterone receptors triggers a cascade of biochemical reactions. It alters the concentrations of FSH and LH, hormones that are essential for ovulation. By suppressing these hormones, Norethindrone prevents the maturation and release of the egg from the ovary . Additionally, it affects the endometrial tissue, leading to its atrophy .

Pharmacokinetics

Norethindrone is rapidly absorbed with maximum plasma concentrations occurring within 1 to 2 hours after administration . It is completely absorbed following oral administration; however, it is subject to first-pass metabolism resulting in an absolute bioavailability of approximately 65% . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .

Result of Action

The molecular and cellular effects of Norethindrone’s action include the prevention of ovulation, alteration of the endometrium, and thickening of the cervical mucus

Safety and Hazards

Norethindrone may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, or signs of a blood clot .

Direcciones Futuras

Norethindrone is used for birth control to prevent pregnancy. It is also used to treat menstrual disorders, endometriosis, or abnormal vaginal bleeding caused by a hormone imbalance . Future directions could include the development of new formulations to enhance bioavailability and improve patient compliance .

Propiedades

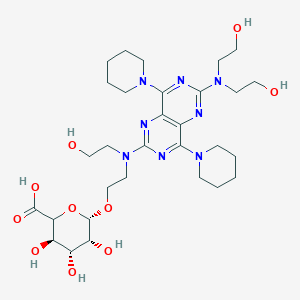

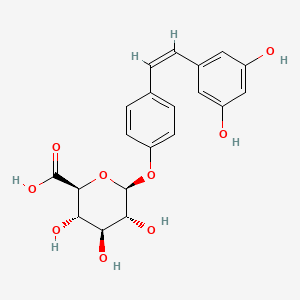

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5S.Na/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;/h1,12,15-18H,4-11H2,2H3,(H,22,23,24);/q;+1/p-1/t15-,16+,17+,18-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUGBCIOKFFPLO-RQXHZPKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676076 | |

| Record name | Sodium (17alpha)-3-oxo-19-norpregn-4-en-20-yn-17-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norethindrone Sulfate Sodium Salt | |

CAS RN |

19778-24-6 | |

| Record name | Sodium (17alpha)-3-oxo-19-norpregn-4-en-20-yn-17-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)